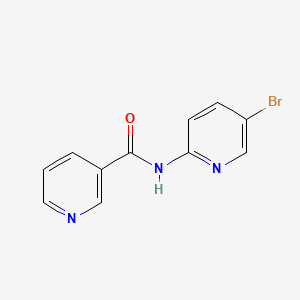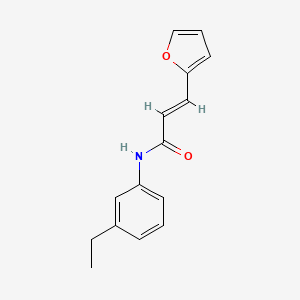
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-E, is a synthetic phenethylamine that has been used in scientific research for its psychotropic effects. It was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among researchers due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood. It is believed to act on serotonin receptors in the brain, particularly the 5-HT2A receptor. It may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to affect mood and perception, causing visual and auditory hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its unique properties. It has been shown to have a different profile of effects compared to other psychedelics, making it a valuable tool for researchers. However, one limitation is its potency and potential for adverse effects, which can make it difficult to work with in a lab setting.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Researchers may also study its effects on other neurotransmitter systems and its potential for use in psychotherapy. Additionally, further research may be conducted to better understand its mechanism of action and potential for abuse.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with phenylmagnesium bromide to form 3,5-dimethoxyphenyl-2-phenyl-2-hydroxyethylamine. This intermediate is then reacted with acetic anhydride to form N-(3,5-dimethoxyphenyl)-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenethylamines such as mescaline and 2C-B. Researchers have also studied its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-10-14(11-16(12-15)21-2)18-17(19)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLLYVQSZMVVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977159 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide | |
CAS RN |
6157-81-9 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)

![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)


![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)
![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)